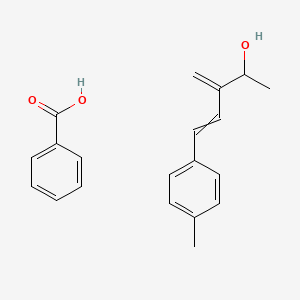
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is a complex organic compound that belongs to the class of borinic acids. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a borinic acid core with substituted phenyl and quinolinyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester typically involves the reaction of boronic acid derivatives with appropriate phenyl and quinolinyl reagents. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acid with halogenated phenyl and quinolinyl compounds in the presence of a palladium catalyst and a base.
Direct Esterification: This method involves the direct esterification of boronic acid with phenyl and quinolinyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, nickel.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Alcohols, reduced esters.
Substitution: Substituted phenyl or quinolinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Drug Development:
Medicine
Therapeutics: The compound may be explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s borinic acid core can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, (4-methoxyphenyl)-, 8-quinolinyl ester
- Borinic acid, (3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
873101-97-4 |
|---|---|
Fórmula molecular |
C23H19BClNO3 |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C23H19BClNO3/c1-27-20-12-11-18(15-22(20)28-2)24(17-8-4-9-19(25)14-17)29-21-10-3-6-16-7-5-13-26-23(16)21/h3-15H,1-2H3 |
Clave InChI |
RHLWRYCQROMJAI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)Cl)(C2=CC(=C(C=C2)OC)OC)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)

![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)

![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)




